

Application Notes and Protocols for D-Glucose-13C-1 NMR Sample Preparation

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Compound of Interest

Compound Name: **D-Glucose-13C-1**

Cat. No.: **B12425536**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of **D-Glucose-13C-1** samples for Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to ensure high-quality, reproducible NMR data for metabolomics, structural biology, and drug development applications.

Application Notes

D-Glucose labeled with carbon-13 at the C1 position (**D-Glucose-13C-1**) is a powerful tool in NMR-based studies. The introduction of the ^{13}C isotope at a specific position allows for the tracing of glucose metabolism in biological systems, elucidation of metabolic pathways, and characterization of molecular structures and interactions.

Key Applications:

- Metabolic Flux Analysis: Tracing the metabolic fate of glucose in cellular systems to understand disease states, such as cancer and diabetes.
- Glycoprotein Analysis: Investigating the structure and function of glycoproteins by incorporating ^{13}C -labeled glucose into the glycan moieties.^[1]
- Structural Elucidation: Aiding in the structural determination of complex carbohydrates and their interactions with other molecules.^[2]

- In Vivo NMR Spectroscopy: Non-invasively monitoring glucose metabolism in living organisms.[3][4][5]

The quality of the NMR data is critically dependent on the proper preparation of the sample. Factors such as the choice of solvent, sample concentration, and the presence of contaminants can significantly impact spectral resolution and sensitivity. The following protocols provide a standardized approach to minimize variability and ensure high-quality results.

Experimental Protocols

Protocol 1: Preparation of D-Glucose-13C-1 for Solution-State NMR

This protocol outlines the standard procedure for preparing a **D-Glucose-13C-1** sample for analysis in a solution-state NMR spectrometer.

Materials:

- **D-Glucose-13C-1** (solid)
- Deuterated solvent (e.g., Deuterium Oxide (D_2O) or DMSO- d_6)
- High-quality 5 mm NMR tubes
- Vortex mixer
- Pipettes and tips
- Small glass vial
- Internal standard (e.g., DSS or TSP), if required for quantification

Procedure:

- Weighing the Sample: Accurately weigh a specific amount of **D-Glucose-13C-1**. For ^{13}C NMR, a higher concentration is generally required compared to 1H NMR, typically in the range of 10-50 mg.

- Dissolving the Sample:
 - Transfer the weighed **D-Glucose-13C-1** to a small, clean glass vial.
 - Add a precise volume of the chosen deuterated solvent (typically 0.5-0.7 mL) to the vial. Common solvents for glucose include D₂O and DMSO-d₆. The choice of solvent will depend on the experimental goals and the solubility of other components in the sample.
 - If an internal standard is needed for quantification, add it to the solvent at a known concentration.
 - Gently vortex the vial until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
- Transfer to NMR Tube:
 - Carefully transfer the solution from the vial into a clean, high-quality 5 mm NMR tube using a pipette. Avoid introducing any bubbles.
 - The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe, typically around 4-5 cm in height.
- Capping and Labeling:
 - Cap the NMR tube securely to prevent solvent evaporation.
 - Label the NMR tube clearly with the sample identification.
- Pre-acquisition Steps:
 - Insert the NMR tube into a spinner turbine and check for proper positioning.
 - Before inserting the sample into the magnet, ensure the exterior of the NMR tube is clean.

Protocol 2: Sample Preparation with Lyophilization

Lyophilization, or freeze-drying, can be a crucial step for removing residual water, which can interfere with certain NMR experiments, or for preparing samples for solid-state NMR.

Materials:

- **D-Glucose-13C-1** sample dissolved in a suitable solvent (e.g., H₂O)
- Lyophilizer (freeze-dryer)
- Flask suitable for lyophilization
- Deuterated solvent for final reconstitution

Procedure:

- Initial Dissolution: Dissolve the **D-Glucose-13C-1** sample in a solvent that is easily sublimated, such as high-purity water.
- Freezing: Freeze the sample completely in a flask suitable for your lyophilizer. It is often beneficial to rotate the flask during freezing to create a thin, uniform layer of frozen sample on the inner surface, which increases the surface area for sublimation.
- Lyophilization: Connect the flask to the lyophilizer and apply a vacuum. The water will sublimate from the frozen state to a gas, leaving a dry, powdered sample. This process may take several hours to overnight, depending on the sample volume.
- Reconstitution: Once lyophilization is complete, carefully remove the flask. The dried **D-Glucose-13C-1** can then be reconstituted in the desired deuterated solvent as described in Protocol 1. This method is particularly useful for preparing highly concentrated samples or for exchanging the solvent to a non-aqueous deuterated solvent.

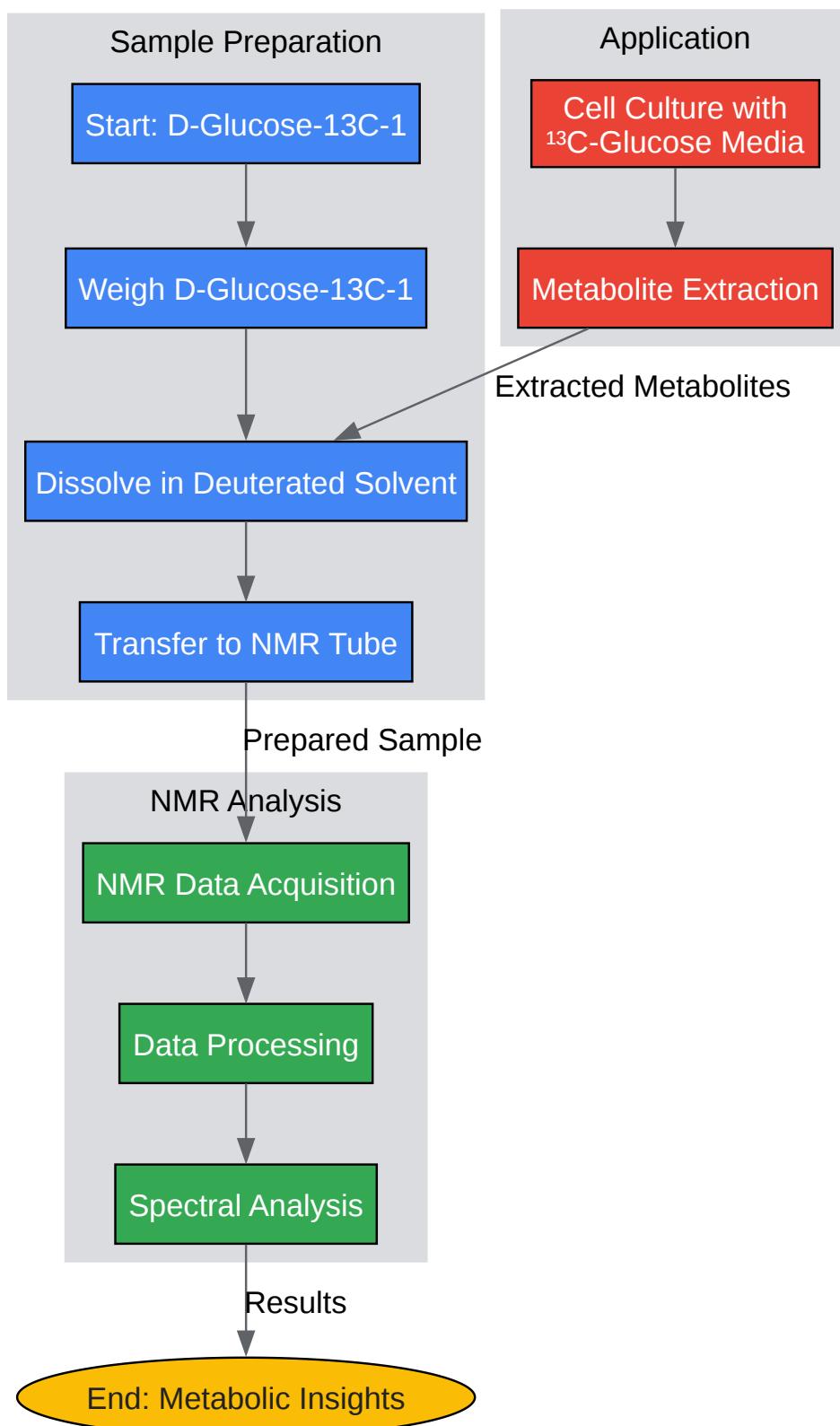
Quantitative Data Summary

The following table summarizes typical quantitative parameters for the preparation of **D-Glucose-13C-1** samples for NMR spectroscopy.

Parameter	Recommended Value	Notes
Sample Mass	10 - 100 mg	Higher amounts are generally required for ¹³ C detection compared to ¹ H. For specific studies, amounts as high as 89 mg have been used.
Deuterated Solvent Volume	0.5 - 0.7 mL	This volume is standard for most 5 mm NMR tubes.
Typical Concentration	20 - 100 mM	A concentration of 21.1 mM has been reported for specific experiments. For metabolic studies, concentrations can range from 130 μ M to 6.5 mM.
Internal Standard Concentration	0.1 - 1 mM	DSS or TSP are commonly used for chemical shift referencing and quantification.

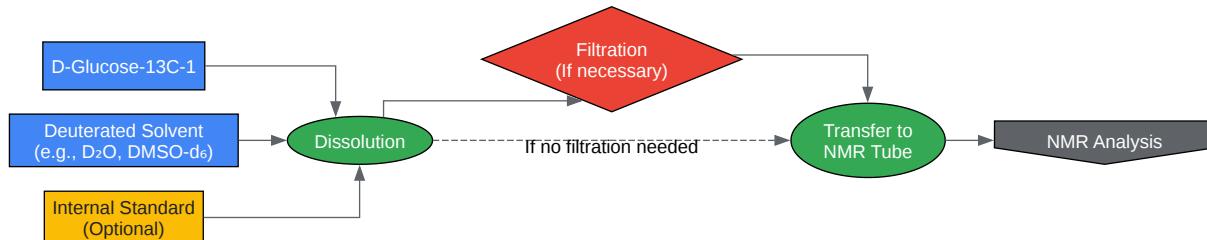
Visualizations

Experimental Workflow for Metabolic Labeling using D-Glucose-13C-1

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Caption: Workflow for **D-Glucose-13C-1** sample preparation and NMR analysis.

Logical Relationship of Sample Preparation Steps



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Caption: Key steps and decisions in preparing a **D-Glucose-13C-1** NMR sample.

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